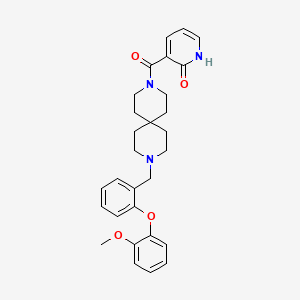

CCR8 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H33N3O4 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

3-[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C29H33N3O4/c1-35-25-10-4-5-11-26(25)36-24-9-3-2-7-22(24)21-31-17-12-29(13-18-31)14-19-32(20-15-29)28(34)23-8-6-16-30-27(23)33/h2-11,16H,12-15,17-21H2,1H3,(H,30,33) |

InChI Key |

AQTZHUHBIRXOHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CNC5=O |

Origin of Product |

United States |

Foundational & Exploratory

CCR8 antagonist 3 mechanism of action in Treg suppression

An In-depth Technical Guide to the Mechanism of Action of CCR8 Antagonists in Treg Suppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-C chemokine receptor 8 (CCR8) has emerged as a high-priority target in immuno-oncology. Its expression is highly enriched on the most suppressive and clonally expanded regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME), while remaining minimal on Tregs in peripheral tissues and other beneficial immune effector cells.[1][2][3][4] This differential expression profile presents a unique therapeutic window to selectively target and neutralize the immunosuppressive shield Tregs form around tumors, thereby reactivating anti-cancer immunity. CCR8 antagonists, encompassing both small molecules and monoclonal antibodies, operate through distinct but complementary mechanisms—primarily by blocking Treg migration and function, and, in the case of antibodies, by directly depleting intratumoral Tregs through effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[5] This guide provides a detailed examination of the CCL1-CCR8 signaling axis, the mechanisms of antagonism, key preclinical and clinical data, and the experimental protocols used to validate this therapeutic approach.

The CCL1-CCR8 Axis: A Master Regulator of Intratumoral Immunosuppression

The interaction between CCR8 and its primary ligand, C-C motif chemokine ligand 1 (CCL1), is a critical pathway for establishing and maintaining an immunosuppressive TME.

-

Role of CCL1: Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages (TAMs), carcinoma-associated fibroblasts (CAFs), and tumor cells themselves. This creates a chemotactic gradient that actively recruits CCR8-expressing Tregs into the tumor.

-

CCR8 Signaling in Tregs: CCR8 is a G protein-coupled receptor (GPCR). Upon binding CCL1, CCR8 initiates a signaling cascade that potentiates Treg function:

-

G-protein Activation: The receptor activates intracellular G proteins.

-

Downstream Signaling: This leads to downstream events including Ca2+ mobilization and activation of the STAT3 signaling pathway.

-

Enhanced Suppressive Phenotype: This signaling cascade upregulates the expression of key molecules associated with Treg stability and suppressive function, including the master transcription factor FOXP3, the ectoenzyme CD39, the inhibitory cytokine IL-10, and Granzyme B.

-

This CCL1-CCR8 signaling not only draws Tregs into the tumor but also enhances their ability to suppress the anti-tumor functions of CD8+ and CD4+ effector T cells.

Core Mechanisms of Action of CCR8 Antagonists

CCR8 antagonists are designed to disrupt the pro-tumoral CCL1-CCR8 axis. The mechanism of action depends significantly on the modality of the antagonist, primarily categorized as signaling blockade or targeted cell depletion.

Mechanism 1: Blockade of CCR8 Signaling and Function

This mechanism is central to both small molecule inhibitors and non-depleting antibodies. By binding to CCR8, these antagonists prevent its interaction with CCL1, thereby inhibiting the downstream signaling that enhances Treg function.

-

Inhibition of Treg Migration: Antagonists block the CCL1-mediated chemotaxis, reducing the accumulation of highly suppressive Tregs within the TME.

-

Reversal of Treg Suppressive Phenotype: By inhibiting CCR8 signaling, antagonists prevent the upregulation of FOXP3, IL-10, and other suppressive molecules. This can lead to a "destabilization" of the Treg phenotype, rendering them less effective at suppressing anti-tumor T cells. Some studies show that treatment with a CCR8 antagonist can shift Tregs from a highly immunosuppressive state to a less suppressive one, which is associated with an increase in CD8+ T cell infiltration and cytotoxicity.

Mechanism 2: Antibody-Mediated Depletion of Intratumoral Tregs

This is considered the most potent mechanism for anti-CCR8 monoclonal antibodies (mAbs) currently in development. These antibodies are often engineered with modified Fc regions (e.g., afucosylation) to enhance their binding to Fcγ receptors on immune effector cells, primarily Natural Killer (NK) cells.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The anti-CCR8 mAb binds to CCR8 on the surface of an intratumoral Treg. An NK cell then recognizes the Fc portion of the antibody, triggering the release of cytotoxic granules (perforin and granzymes) that induce apoptosis in the target Treg cell.

-

Specificity and Safety: This depletion is highly specific to the TME, as CCR8 expression is low on Tregs in peripheral blood and healthy tissues, minimizing the risk of systemic autoimmunity that can occur with broader Treg depletion strategies.

Studies using Ccr8-deficient mice or ADCC-deficient antibodies have suggested that simple blockade of CCR8 signaling may be insufficient for robust anti-tumor effects, highlighting the critical importance of Treg depletion via ADCC for therapeutic efficacy.

Quantitative Data on CCR8 Antagonists

The development of CCR8 antagonists is rapidly advancing, with several candidates in preclinical and clinical stages. The table below summarizes key quantitative data for representative molecules.

| Antagonist | Modality | Target | IC50 / Ki / EC50 | Key Findings | Reference(s) |

| IPG0521 / IPG7236 | Small Molecule | Human CCR8 | IPG7236: Ki = 1.6 nM (binding); IC50 = 2 nM (Ca2+ release); IC50 = 16 nM (migration) | Potent and selective antagonist with good PK properties. Reduces Treg immunosuppression and promotes anti-tumor immunity in preclinical models. | |

| IPG0521m | Monoclonal Antibody | Mouse CCR8 | Not specified | Inhibits tumor growth in syngeneic liver cancer models by converting Tregs to a less immunosuppressive phenotype and increasing CD8+ T cell infiltration. | |

| RO7502175 | Afucosylated mAb | Human CCR8 | Not specified | Designed for enhanced ADCC. Selectively depletes human CCR8+ Tregs from tumors in vitro. Well-tolerated in cynomolgus monkeys with reduction of blood CCR8+ Tregs. | |

| GS-1811 (formerly JTX-1811) | Monoclonal Antibody | Human CCR8 | Not specified | Selectively depletes intratumoral Tregs, leading to tumor growth inhibition, particularly in combination with anti-PD-1 therapy. | |

| BMS-986340 | Monoclonal Antibody | Human CCR8 | Not specified | In Phase 1/2 clinical trials in combination with nivolumab (Opdivo) or docetaxel for solid tumors. | |

| NS-15 | Small Molecule | Human CCR8 | IC50 = 2 nM (Ca2+ release) | A naphthalene sulfonamide-based antagonist that acts as a potent inverse agonist. |

Visualizations: Pathways and Workflows

Signaling Pathway of CCL1-CCR8 Axis in Tregs

Caption: The CCL1-CCR8 signaling cascade in tumor-infiltrating regulatory T cells (Tregs).

Mechanisms of Action of CCR8 Antagonists

Caption: Dual mechanisms of CCR8 antagonists: signaling blockade and ADCC-mediated depletion of Tregs.

Experimental Workflow: In Vitro Treg Suppression Assay

Caption: Standard experimental workflow for an in vitro Treg suppression assay to test CCR8 antagonists.

Detailed Experimental Protocols

In Vitro Treg Suppression Assay

This assay quantifies the ability of a CCR8 antagonist to reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.

-

Objective: To measure the functional impact of a CCR8 antagonist on Treg suppressive capacity.

-

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs). From PBMCs, purify CD4+CD25+CD127dim/- Tregs and CD4+CD25- Tconvs via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Tconv Labeling: Label the Tconv population with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet (CTV), according to the manufacturer's protocol. With each cell division, the dye intensity halves, allowing for quantification of proliferation by flow cytometry.

-

Co-culture Setup: In a 96-well round-bottom plate, set up co-cultures with a fixed number of labeled Tconvs (e.g., 5 x 10^4 cells/well) and varying numbers of Tregs to achieve different Tconv-to-Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).

-

Treatment: Add the CCR8 antagonist at various concentrations to the designated wells. Include a vehicle-only control.

-

Stimulation: Add a polyclonal stimulus, such as anti-CD3/CD28-coated beads (at a 1:1 bead-to-cell ratio) or soluble anti-CD3 (1 µg/ml) with antigen-presenting cells (APCs), to all wells to induce Tconv proliferation.

-

Incubation: Culture the plates for 3 to 5 days at 37°C in a CO2 incubator.

-

Analysis: Harvest cells and analyze by flow cytometry. Gate on the Tconv population and measure the dilution of the proliferation dye. The percentage of suppression is calculated by comparing the proliferation of Tconvs cultured with Tregs to the proliferation of Tconvs cultured alone.

-

Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of a CCR8 antagonist to block the migration of Tregs toward a CCL1 gradient.

-

Objective: To determine if the CCR8 antagonist can inhibit ligand-driven cell migration.

-

Methodology:

-

Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).

-

Chemoattractant: Add recombinant human CCL1 (the chemoattractant) to the lower chamber of the transwell plate in assay medium. Use medium alone as a negative control.

-

Cell Preparation: Resuspend isolated CCR8+ Tregs in assay medium. Pre-incubate the cells with different concentrations of the CCR8 antagonist or a vehicle control for 30-60 minutes at 37°C.

-

Migration: Add the pre-incubated Treg suspension to the upper chamber of the transwell.

-

Incubation: Allow cells to migrate through the membrane for 2-4 hours at 37°C.

-

Quantification: Collect the cells that have migrated into the lower chamber. Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a hemocytometer. Calculate the percentage of migration inhibition relative to the vehicle control.

-

In Vitro ADCC Assay

This assay measures the capacity of an anti-CCR8 antibody to induce the killing of CCR8-expressing Tregs by effector cells.

-

Objective: To quantify the ADCC potential of a therapeutic anti-CCR8 antibody.

-

Methodology:

-

Target Cells: Use isolated primary human tumor-infiltrating Tregs (which naturally express CCR8) or a cell line engineered to express human CCR8 as target cells. Label the target cells with a viability dye or a release agent like Calcein-AM.

-

Effector Cells: Isolate NK cells from the PBMCs of a healthy donor to use as effector cells.

-

Co-culture: In a 96-well plate, co-culture the target cells and effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Treatment: Add the anti-CCR8 antibody at various concentrations. Include a non-binding isotype control antibody.

-

Incubation: Incubate the plate for 4-20 hours at 37°C.

-

Analysis: Measure the percentage of target cell lysis. This can be done by flow cytometry (quantifying the percentage of dead target cells) or by measuring the release of lactate dehydrogenase (LDH) or another marker from lysed cells into the supernatant. The percentage of specific lysis is calculated by subtracting the background lysis (observed with the isotype control) from the lysis observed with the anti-CCR8 antibody.

-

References

- 1. CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. tandfonline.com [tandfonline.com]

The Discovery and Synthetic Pathway of a Novel CCR8 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent C-C chemokine receptor 8 (CCR8) antagonist, designated as CCR8 antagonist 3. This document details the signaling pathway of CCR8, the synthetic route to this class of molecules, and the experimental protocols for its characterization, serving as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to CCR8 as a Therapeutic Target

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in immuno-oncology and inflammatory diseases.[1] Its primary endogenous ligand is C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 signaling axis is critically involved in the recruitment and function of regulatory T cells (Tregs) within the tumor microenvironment (TME). High expression of CCR8 on tumor-infiltrating Tregs is associated with a suppressed anti-tumor immune response and poor prognosis in various cancers. Therefore, antagonizing the CCR8 receptor is a promising therapeutic strategy to enhance anti-tumor immunity.

CCR8 Signaling Pathway

Upon binding of its ligand CCL1, CCR8, a Gαi-coupled receptor, initiates a signaling cascade that leads to downstream cellular responses, primarily chemotaxis. This process is crucial for the migration of Tregs to the tumor site. The key steps in the CCR8 signaling pathway are outlined below.

Caption: CCR8 signaling cascade upon CCL1 binding.

Discovery of this compound

This compound (also referred to as compound 2 in patent literature) is a potent small molecule inhibitor of the CCR8 receptor.[2] It belongs to a class of diazaspiroalkane derivatives. The discovery of this class of compounds was the result of high-throughput screening campaigns aimed at identifying novel CCR8 antagonists.

AstraZeneca has also reported the discovery of a series of diazaspiro[5.5]undecane antagonists, with AZ084 being a notable example that has demonstrated high potency and oral bioavailability.[3] These second-generation antagonists showed significant improvements in physicochemical properties over earlier leads.

Quantitative Biological Data

The following table summarizes the in vitro potency of this compound and the related compound AZ084.

| Compound | Assay Type | Target | Species | Potency | Reference |

| This compound | Functional Assay | CCR8 | Not Specified | IC50 = 0.062 µM | [2] |

| AZ084 | Binding Assay | CCR8 | Human | Ki = 0.9 nM | [3] |

Synthesis Pathway of a Representative CCR8 Antagonist

While the exact, step-by-step synthesis of "this compound" is not publicly detailed, a representative synthetic pathway for a closely related diazaspiro[5.5]undecane analog can be constructed based on patent literature. The core structure is typically assembled through a series of key reactions including the formation of the diazaspirocyclic core, followed by amide coupling to introduce the side chain. The synthesis of the triazole-containing side chain is also a critical part of the overall pathway.

Caption: Representative synthesis of a diazaspiro[5.5]undecane CCR8 antagonist.

Experimental Protocols

The characterization of CCR8 antagonists involves a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for in vitro characterization of CCR8 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR8 receptor, allowing for the determination of the compound's binding affinity (Ki).

-

Cell Membrane Preparation: Membranes are prepared from cells stably expressing human CCR8. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Protocol: The assay is typically performed in a 96-well plate format.

-

To each well, add the cell membrane preparation.

-

Add the test compound at various concentrations.

-

Add a fixed concentration of a radiolabeled CCR8 ligand (e.g., 125I-CCL1).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by a CCR8 agonist.

-

Cell Preparation: Cells expressing CCR8 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

-

Assay Protocol (FLIPR):

-

The plate with dye-loaded cells is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

The test compound is added to the wells at various concentrations and pre-incubated.

-

A fixed concentration of a CCR8 agonist (e.g., CCL1) is then added to stimulate the cells.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: The agonist-induced calcium response is measured in the presence of different concentrations of the antagonist. The IC50 value is calculated by plotting the percent inhibition of the agonist response versus the antagonist concentration.

Chemotaxis Assay

This assay assesses the functional consequence of CCR8 antagonism by measuring the inhibition of cell migration towards a chemoattractant.

-

Assay Setup: A Transwell system is used, which consists of an upper chamber (insert) with a porous membrane and a lower chamber.

-

The lower chamber is filled with assay medium containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.

-

CCR8-expressing cells are pre-incubated with the test antagonist at various concentrations.

-

The cell suspension is then added to the upper chamber of the Transwell insert.

-

-

Incubation: The plate is incubated for several hours to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., Calcein AM) to measure cell number, or by direct cell counting using a flow cytometer.

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in the absence of the antagonist (agonist only). The IC50 for the inhibition of chemotaxis is then determined.

Conclusion

The development of potent and selective small molecule antagonists of CCR8, such as this compound and related diazaspiroalkane derivatives, represents a promising avenue for the development of novel immunotherapies. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this class of molecules. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers working to advance the field of CCR8-targeted therapeutics.

References

Unveiling the Potency and Specificity of a Novel CCR8 Antagonist: A Technical Overview of Antagonist 3

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of a novel C-C Motif Chemokine Receptor 8 (CCR8) antagonist, designated as Antagonist 3. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and inflammatory diseases, where CCR8 has emerged as a promising therapeutic target.

Core Findings: Binding Affinity of Antagonist 3

Antagonist 3 has demonstrated potent inhibitory activity against the human CCR8 receptor. Quantitative analysis has determined its half-maximal inhibitory concentration (IC50) to be 0.062 µM. This positions Antagonist 3 as a significant candidate for further preclinical and clinical investigation.

| Compound | Target Receptor | Parameter | Value (µM) |

| Antagonist 3 | Human CCR8 | IC50 | 0.062 |

Selectivity Profile

While Antagonist 3 shows high potency for CCR8, a detailed selectivity profile against a broad panel of other chemokine receptors and G-protein coupled receptors (GPCRs) is not publicly available at this time. Comprehensive selectivity screening is a critical next step in the preclinical development of this compound to assess its potential for off-target effects and to build a robust safety profile.

Experimental Methodologies

The following sections detail the standard experimental protocols utilized in the characterization of CCR8 antagonists like Antagonist 3. These methodologies provide a framework for the binding and functional assays necessary to determine the affinity and selectivity of such compounds.

Radioligand Binding Assay

This assay is employed to determine the direct binding affinity of a test compound to the CCR8 receptor.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express the human CCR8 receptor. The cells are cultured and harvested, followed by membrane preparation through homogenization and centrifugation to isolate the cell membranes containing the receptor.

-

Competition Binding: A constant concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled antagonist (Antagonist 3).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by the natural ligand of CCR8, such as CCL1.

-

Cell Preparation: CCR8-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of Antagonist 3.

-

Agonist Stimulation: The natural CCR8 agonist (e.g., CCL1) is added to the cells to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

CCR8 Signaling Pathway

CCR8 is a G-protein coupled receptor that, upon binding its ligand CCL1, primarily signals through the Gαi subunit. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These events ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in cellular responses such as chemotaxis and cell migration.

In Vitro Characterization of CCR8 Antagonist 3 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CCR8 antagonist 3 (also referred to as compound 2), a small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of CCR8 antagonists for oncology applications. The guide details the pharmacological data of antagonist 3, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CCR8 as an Oncology Target

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immuno-oncology. CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), which is often secreted by tumor cells and other cells within the tumor microenvironment. The CCL1-CCR8 axis plays a crucial role in the recruitment, retention, and immunosuppressive function of Tregs within tumors, thereby promoting tumor immune evasion.

Targeting CCR8 with antagonists aims to disrupt this immunosuppressive axis, leading to a reduction in Treg activity and a subsequent enhancement of the anti-tumor immune response. Small molecule antagonists offer the potential for oral bioavailability and tailored pharmacokinetic profiles. This guide focuses on the in vitro characterization of a specific CCR8 antagonist, designated as "antagonist 3".

Quantitative Data Summary for this compound

The following table summarizes the available in vitro pharmacological data for this compound. This compound is a diazaspiroalkane derivative with demonstrated antagonist activity at the CCR8 receptor.

| Parameter | Value | Assay Type | Source |

| IC50 | 0.062 µM | Not specified in publicly available data | [1] |

| Human Microsomal Stability | Stable | Metabolic Stability Assay | [1] |

Note: The specific in vitro assay format used to determine the IC50 value for this compound is detailed in the patent WO2006107254A1[1].

Detailed Experimental Protocols

The following sections describe the detailed methodologies for the key in vitro experiments typically employed to characterize a novel CCR8 antagonist. While the specific parameters for antagonist 3 are proprietary to the patent holders, these protocols represent the standard industry practices for such a characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity of the antagonist for the CCR8 receptor.

Materials:

-

HEK293 cells stably expressing human CCR8

-

[125I]-CCL1 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Culture HEK293-CCR8 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Competition Binding: In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of [125I]-CCL1 to each well.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of antagonist 3 that inhibits 50% of the specific binding of [125I]-CCL1 (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity by measuring the inhibition of CCL1-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells co-expressing human CCR8 and a G-protein alpha subunit (e.g., Gα15)

-

CCL1

-

This compound

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed the CCR8-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM. Incubate the plate in the dark at 37°C for 1 hour.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Add a pre-determined concentration of CCL1 (typically EC80) to all wells simultaneously.

-

Record the fluorescence intensity over time to measure the intracellular calcium flux.

-

Data Analysis: Determine the IC50 value of antagonist 3 by plotting the inhibition of the CCL1-induced calcium response against the antagonist concentration.

Chemotaxis Assay

Objective: To evaluate the ability of the antagonist to block CCL1-induced migration of CCR8-expressing cells.

Materials:

-

A CCR8-expressing cancer cell line (e.g., a melanoma or breast cancer cell line) or primary T cells.

-

CCL1

-

This compound

-

Chemotaxis chamber (e.g., Transwell® plate with a porous membrane)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Calcein-AM)

Procedure:

-

Cell Preparation: Harvest and resuspend the CCR8-expressing cells in assay medium.

-

Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound for a defined period.

-

Assay Setup: Place assay medium containing CCL1 in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber (the insert with the porous membrane).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification of Migration: Remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by lysing the cells and measuring a fluorescent dye (e.g., Calcein-AM) or by direct cell counting.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

Visualizations

CCR8 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the binding of CCL1 to CCR8, leading to cellular responses such as migration and survival.

References

The Role of CCR8 Signaling in the Tumor Microenvironment: A Technical Guide for Researchers

An In-depth Examination of a Promising Immunotherapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor 8 (CCR8) has emerged as a critical regulator within the tumor microenvironment (TME), playing a pivotal role in orchestrating immunosuppression and promoting tumor progression. Primarily expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 and its ligands, most notably CCL1, create a signaling axis that fosters an environment conducive to tumor growth and immune evasion. This technical guide provides a comprehensive overview of the current understanding of CCR8 signaling in the TME, including the key cellular players, signaling pathways, and the therapeutic potential of targeting this axis. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate and target CCR8 in their own studies.

Introduction to CCR8 and its Ligands in the TME

CCR8, a G protein-coupled receptor (GPCR), is a member of the C-C chemokine receptor family.[1] In the context of cancer, its expression is particularly enriched on tumor-infiltrating Tregs, distinguishing them from their counterparts in peripheral blood and lymphoid organs.[2][3][4] This selective expression makes CCR8 an attractive target for cancer immunotherapy, with the potential to specifically deplete immunosuppressive cells within the tumor while minimizing systemic effects.[1]

The primary and exclusive ligand for CCR8 is CCL1. Other reported ligands for human CCR8 include CCL8 and CCL18. These chemokines are secreted by various cells within the TME, including cancer cells, tumor-associated macrophages (TAMs), and cancer-associated fibroblasts (CAFs), creating a chemotactic gradient that influences the trafficking and function of CCR8-expressing cells.

Cellular Roles of CCR8 Signaling in the Tumor Microenvironment

The CCR8 signaling axis exerts pleiotropic effects on multiple cell types within the TME, collectively contributing to an immunosuppressive and pro-tumoral landscape.

Regulatory T cells (Tregs)

The most well-characterized role of CCR8 in the TME is its function in Treg-mediated immunosuppression. Tumor-infiltrating Tregs exhibit high levels of CCR8 expression, which is associated with a highly activated and suppressive phenotype.

-

Recruitment and Accumulation: The CCL1-CCR8 axis is implicated in the recruitment of Tregs into the tumor.

-

Enhanced Suppressive Function: CCR8 signaling in Tregs can potentiate their suppressive capabilities. This includes the upregulation of immunosuppressive molecules.

-

Proliferation and Survival: CCR8 signaling may also contribute to the proliferation and survival of Tregs within the TME.

Cancer Cells

Direct CCR8 signaling on cancer cells has been shown to promote key aspects of tumor progression.

-

Proliferation and Survival: Activation of CCR8 by its ligands can lead to increased cancer cell proliferation and resistance to apoptosis.

-

Migration and Invasion: The CCL18-CCR8 axis, in particular, has been demonstrated to enhance the migration and invasion of cancer cells, such as in bladder cancer. This process can involve the induction of epithelial-mesenchymal transition (EMT).

Endothelial Cells and Angiogenesis

CCR8 signaling also plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Promotion of Angiogenesis: The CCL1-CCR8 axis can act on endothelial cells to promote angiogenesis, a critical process for tumor growth and metastasis.

Quantitative Data on CCR8 and Ligand Expression

The following tables summarize quantitative data on the expression of CCR8 and its ligands in the tumor microenvironment, compiled from various studies.

Table 1: CCR8 Expression on Immune Cell Subsets in the Tumor Microenvironment

| Cancer Type | Cell Subset | Percentage of CCR8+ Cells | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating Tregs | ~40% | |

| Colorectal Cancer (CRC) | Tumor-infiltrating Tregs | 63.6 ± 16.0% | |

| Breast Cancer | Tumor-resident Tregs | Upregulated compared to normal tissue | |

| Bladder Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC), Rectum adenocarcinoma (READ), Stomach adenocarcinoma (STAD), Thyroid carcinoma (THCA) | Tregs | High correlation with CCR8 expression |

Table 2: CCR8 Ligand Levels in the Tumor Microenvironment

| Ligand | Cancer Type | Source | Notes | Reference |

| CCL1 | Various Cancers | Cancer stem cells, CAFs, TAMs | Promotes Treg recruitment, angiogenesis, and cancer cell proliferation. | |

| CCL18 | Bladder Cancer | Tumor Microenvironment | Associated with advanced clinical stages. | |

| CCL18 | Various Cancers | TAMs | High levels in serum and tumor correlate with poor prognosis. |

Signaling Pathways

The binding of ligands to CCR8 initiates downstream signaling cascades that mediate its diverse cellular effects.

CCR8 Signaling in Regulatory T cells

Upon CCL1 binding, CCR8 on Tregs can activate pathways that enhance their immunosuppressive function and promote their accumulation in the TME.

CCR8 Signaling in Cancer Cells

In cancer cells, CCR8 signaling, particularly through CCL18, can promote migration, invasion, and EMT.

CCR8 Signaling in Endothelial Cells

The CCL1-CCR8 axis can stimulate endothelial cells, leading to angiogenesis.

References

- 1. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR8 [abbviescience.com]

- 3. bms.com [bms.com]

- 4. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structure-Activity Relationship of Third-Generation CCR8 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology. Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a pivotal role in mediating immunosuppression within the tumor microenvironment.[1][2][3] Consequently, the development of potent and selective CCR8 antagonists is a key strategy for enhancing anti-tumor immunity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of third-generation CCR8 antagonists, alongside detailed experimental methodologies and a visualization of the core signaling pathways.

While the term "third-generation" is not as formally defined for CCR8 antagonists as it is for other drug classes like EGFR inhibitors, it generally refers to compounds with improved potency, selectivity, and pharmacokinetic profiles, often developed to overcome the limitations of earlier chemotypes.[4] This guide will focus on the most advanced chemical scaffolds that have shown clinical promise.

Core Chemical Scaffolds and Structure-Activity Relationships

Early efforts in discovering small molecule CCR8 antagonists identified several chemical series, including naphthalene sulfonamides.[1] While potent, these early compounds often suffered from poor pharmacokinetic properties, such as low oral bioavailability. Recent medicinal chemistry campaigns have focused on optimizing these initial hits to yield drug candidates with improved developability.

An extensive medicinal chemistry program building upon the naphthalene sulfonamide scaffold led to the identification of more drug-like analogues. A significant breakthrough was the development of the benzenesulfonamide analogue IPG7236, which demonstrated excellent potency, selectivity, and pharmacokinetic properties.

Table 1: Structure-Activity Relationship of Naphthalene and Benzenesulfonamide CCR8 Antagonists

| Compound ID | Core Scaffold | R1 Group | R2 Group | CCR8 Binding IC50 (nM) | Functional Activity (IC50, nM) | Key Observations | Reference |

| NS-15 | Naphthalene sulfonamide | (Structure not detailed) | (Structure not detailed) | - | 2 (Calcium release) | Potent antagonist but poor oral bioavailability (F=2% in rats). | |

| ML604086 | Naphthalene sulfonamide | (Structure not detailed) | (Structure not detailed) | - | - | Evaluated in a primate model of asthma. | |

| IPG7236 | Benzenesulfonamide | (Structure not detailed) | (Structure not detailed) | - | - | Potent and selective with excellent pharmacokinetics. First small molecule CCR8 antagonist to enter clinical studies. |

Note: Specific structural details and IC50 values for R groups are often proprietary and not fully disclosed in the public literature.

The transition from a naphthalene to a benzenesulfonamide core in IPG7236 was a key modification to address the pharmacokinetic liabilities of the earlier series. Further optimization of substituents on the phenyl and sulfonamide moieties likely contributed to its improved profile.

More recent high-throughput screening and lead optimization campaigns have identified entirely new chemical classes of CCR8 antagonists. For instance, a campaign by Idorsia led to the discovery of IDOR-1136-5177, a highly potent antagonist with a novel scaffold and excellent in vitro and in vivo properties. A key challenge in this program was mitigating hERG inhibition, which was successfully addressed through focused structural modifications.

Table 2: Activity of Novel Scaffold CCR8 Antagonists

| Compound ID | Core Scaffold | CCR8 Binding IC50 (nM) | Functional Activity (IC50, nM) | Key Observations | Reference |

| IDOR-1136-5177 | (Structure not detailed) | - | - | Highly potent with a new chemical structure and good in vivo properties. |

Experimental Protocols

The characterization of CCR8 antagonists involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

-

Objective: To determine the affinity of the antagonist for the CCR8 receptor.

-

Methodology: A common method is a competitive binding assay using a radiolabeled or fluorescently-labeled ligand, such as [125I]-CCL1 or a fluorescently tagged CCL1.

-

Cell Line: A cell line stably overexpressing human CCR8 is used (e.g., CHO-K1 or HEK293 cells).

-

Incubation: Cells are incubated with a fixed concentration of the labeled ligand and varying concentrations of the test antagonist.

-

Detection: After incubation and washing to remove unbound ligand, the amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Analysis: The data is used to calculate the IC50 value, which is the concentration of antagonist required to inhibit 50% of the specific binding of the labeled ligand.

-

-

Objective: To assess the functional antagonist activity by measuring the inhibition of CCL1-induced intracellular calcium release.

-

Methodology:

-

Cell Loading: CCR8-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.

-

Agonist Stimulation: The natural ligand, CCL1, is added to stimulate the cells.

-

Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Analysis: The IC50 value is determined as the concentration of antagonist that inhibits 50% of the CCL1-induced calcium response.

-

-

Objective: To evaluate the ability of the antagonist to block CCL1-induced cell migration.

-

Methodology:

-

Assay System: A transwell migration assay (e.g., Boyden chamber) is typically used. The upper chamber contains CCR8-expressing cells, and the lower chamber contains CCL1 as a chemoattractant.

-

Treatment: The cells are pre-incubated with the antagonist before being placed in the upper chamber.

-

Migration: The cells are allowed to migrate through a porous membrane towards the CCL1 gradient for a defined period.

-

Quantification: The number of migrated cells in the lower chamber is quantified by cell counting, fluorescent labeling, or other methods.

-

Analysis: The IC50 value represents the antagonist concentration that inhibits 50% of the cell migration induced by CCL1.

-

-

Objective: To assess the anti-tumor efficacy of the CCR8 antagonist in a living organism.

-

Methodology:

-

Animal Model: Humanized mouse models are often used, where the mice are engrafted with human immune cells and a human tumor cell line (e.g., breast cancer). Syngeneic mouse models with murine tumors are also employed.

-

Treatment: Once tumors are established, the mice are treated with the CCR8 antagonist, often in combination with other immunotherapies like anti-PD-1 antibodies.

-

Endpoints: Tumor growth is monitored over time. At the end of the study, tumors are often excised for analysis of the tumor microenvironment, including the quantification of Treg and CD8+ T cell infiltration by flow cytometry or immunohistochemistry.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of CCR8 and a typical experimental workflow for antagonist characterization.

Caption: CCR8 signaling cascade initiated by CCL1 binding.

Caption: A typical drug discovery workflow for CCR8 antagonists.

Caption: SAR strategy for developing improved CCR8 antagonists.

Conclusion

The development of third-generation CCR8 antagonists represents a significant advancement in the quest for novel immuno-oncology therapeutics. Through iterative cycles of design, synthesis, and testing, researchers have successfully identified compounds with potent antagonist activity and favorable drug-like properties. The focus on improving pharmacokinetic profiles while maintaining high potency against CCR8 has been a critical aspect of these efforts. The continued exploration of novel chemical scaffolds and a deeper understanding of the structural biology of the CCR8-ligand interaction will undoubtedly pave the way for the next wave of innovative cancer therapies.

References

Beyond Regulatory T Cells: An In-depth Technical Guide to the Cellular Targets of CCR8 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its high and selective expression on tumor-infiltrating regulatory T cells (Tregs). Antagonists targeting CCR8 are being developed with the aim of depleting or functionally impairing these immunosuppressive cells within the tumor microenvironment. However, the therapeutic impact of CCR8 antagonists may extend beyond Tregs, as CCR8 is also expressed on other key immune cell populations. This technical guide provides a comprehensive overview of the known and potential cellular targets of CCR8 antagonists beyond Tregs, with a focus on T helper 2 (Th2) cells, natural killer (NK) cells, and macrophages. We present available quantitative data on antagonist effects, detailed experimental protocols for assessing cellular responses, and diagrams of relevant signaling pathways and workflows.

Cellular Targets of CCR8 Antagonism

While Tregs are a primary focus, CCR8 expression and function have been identified in several other immune cell types. Understanding the effects of CCR8 antagonists on these populations is crucial for a complete assessment of their therapeutic potential and potential off-target effects.

T helper 2 (Th2) Cells

Th2 cells are a subset of CD4+ T helper cells that play a critical role in type 2 immunity, including allergic responses and defense against extracellular parasites. CCR8 is preferentially expressed on Th2 cells compared to Th1 cells.[1][2]

Function of CCR8 in Th2 Cells: The CCR8/CCL1 axis is a potent chemoattractant for Th2 cells, suggesting a role in recruiting these cells to sites of inflammation.[2] Studies in murine models of allergic airway inflammation have shown that CCR8 deficiency can lead to an accumulation of antigen-specific Th2 cells in the lung and thoracic lymph nodes, suggesting a complex regulatory role for CCR8 in Th2 cell trafficking.[3][4]

Effects of CCR8 Antagonists: While direct quantitative data on the effects of specific small molecule or antibody antagonists on Th2 cell function is still emerging, the available evidence from knockout studies suggests that targeting CCR8 could modulate Th2-mediated responses.

Natural Killer (NK) Cells

NK cells are cytotoxic innate lymphoid cells that play a crucial role in anti-tumor and anti-viral immunity. Activated NK cells have been shown to express CCR8.

Function of CCR8 in NK Cells: The functional consequence of CCR8 expression on NK cells is an active area of investigation. The CCL1/CCR8 axis may play a role in the recruitment and activation of NK cells in certain contexts. Treatment with the CCR8 antagonist IPG0521 has been observed to increase the number of NK cells in the tumor microenvironment in a murine liver cancer model.

Effects of CCR8 Antagonists: Quantitative data on the direct effects of CCR8 antagonists on NK cell cytotoxicity and cytokine production is limited. However, the observed increase in NK cell numbers following antagonist treatment suggests an indirect effect, possibly by altering the chemokine milieu or reducing Treg-mediated suppression.

Macrophages and Monocytes

Macrophages are highly plastic myeloid cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2). CCR8 is expressed on monocytes and is significantly upregulated on in vitro-differentiated M2 macrophages. In the tumor microenvironment, CCR8 expression is found on tumor-associated macrophages (TAMs), which often exhibit an M2-like phenotype.

Function of CCR8 in Macrophages: CCR8 signaling in macrophages appears to be context-dependent. In mouse peritoneal macrophages, CCR8 is required for LPS-triggered production of cytokines such as TNF-α, IL-6, and IL-10. In human M-CSF-derived (M2-like) macrophages, CCL1 can induce chemotaxis and regulate the expression of adhesion molecules. There is also evidence of crosstalk between CCR8 and TLR4 signaling pathways in macrophages.

Effects of CCR8 Antagonists: The small molecule CCR8 antagonist, R243, has been shown to attenuate the secretion of TNF-α, IL-6, and IL-10 from mouse peritoneal macrophages stimulated with LPS. This suggests that CCR8 antagonists could modulate macrophage-mediated inflammation.

Quantitative Data on CCR8 Antagonists

The table below summarizes available quantitative data for select CCR8 antagonists. Data on non-Treg cells is currently limited.

| Antagonist | Target Cell Type | Assay | Parameter | Value | Reference(s) |

| NS-15 | CCR8-transfected cells | Calcium Release | IC50 | 2 nM | |

| CCR8-transfected cells | Cell Migration (CCL1-induced) | IC50 | 16 nM | ||

| R243 | Mouse Peritoneal Macrophages | Cytokine Secretion (LPS-induced) | Inhibition | Attenuates TNF-α, IL-6, IL-10 | |

| IPG0521 | CCR8-transfected cells | Binding Affinity | EC50 | Not specified | |

| Murine Tregs | Chemotaxis (CCL1-induced) | IC50 | Nanomolar range | ||

| Murine Liver Cancer Model | NK cell infiltration | Increase | Significant increase in NK cell numbers |

Signaling Pathways

The binding of CCL1 to CCR8, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical GPCR signaling pathway activated by CCR8.

Caption: Canonical CCR8 signaling pathway.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments to assess the impact of CCR8 antagonists on non-Treg target cells.

Assessing CCR8 Expression by Flow Cytometry

This workflow outlines the steps for determining the surface expression of CCR8 on different immune cell populations.

Caption: Workflow for CCR8 expression analysis.

Detailed Protocol: Flow Cytometry for CCR8 Expression

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method (e.g., Ficoll-Paque) or prepare a single-cell suspension from tumor tissue by enzymatic digestion and mechanical dissociation.

-

Cell Staining:

-

Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1x10^6 cells/100 µL.

-

Add a cocktail of fluorescently conjugated antibodies to identify cell subsets of interest (e.g., anti-CD3, anti-CD4 for T cells; anti-CD56 for NK cells; anti-CD14 for monocytes/macrophages) and a fluorescently conjugated anti-CCR8 antibody. Include a viability dye to exclude dead cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.

-

Data Analysis:

-

Gate on single, live cells.

-

Identify specific immune cell populations based on their surface markers (e.g., CD3+CD4+ for helper T cells, CD3-CD56+ for NK cells, CD14+ for monocytes).

-

Within each population, determine the percentage of CCR8-positive cells and the mean fluorescence intensity (MFI) of CCR8 expression compared to an isotype control.

-

Chemotaxis Assay

This assay measures the ability of a CCR8 antagonist to block the migration of cells towards a CCR8 ligand.

Caption: Workflow for a Transwell chemotaxis assay.

Detailed Protocol: Th2 Cell Chemotaxis Assay

-

Cell Preparation: Differentiate naive CD4+ T cells into Th2 cells in vitro by culturing with anti-CD3/CD28 antibodies, IL-4, and anti-IFN-γ antibody. Confirm Th2 phenotype by intracellular cytokine staining for IL-4.

-

Assay Setup:

-

Use a Transwell plate with a 5 µm pore size polycarbonate membrane.

-

Add assay medium containing CCL1 (e.g., 50 ng/mL) to the lower wells.

-

In a separate tube, resuspend Th2 cells in assay medium and pre-incubate with various concentrations of the CCR8 antagonist or vehicle control for 30 minutes at 37°C.

-

-

Cell Migration: Add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells) to the upper chamber of the Transwell.

-

Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Carefully remove the upper chamber.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a cell counter or by flow cytometry with counting beads.

-

-

Data Analysis: Calculate the chemotactic index (fold migration over medium control) and the percentage inhibition of migration by the antagonist at each concentration to determine the IC50.

NK Cell Cytotoxicity Assay

This assay evaluates the effect of a CCR8 antagonist on the ability of NK cells to kill target cells.

Caption: Workflow for an NK cell cytotoxicity assay.

Detailed Protocol: NK Cell Degranulation (CD107a) Assay

-

Cell Preparation: Isolate NK cells from PBMCs using negative selection.

-

Assay Setup:

-

In a 96-well U-bottom plate, add 5 x 10^5 NK cells per well.

-

Add target cells (e.g., K562) at an effector-to-target (E:T) ratio of 1:1.

-

Add the CCR8 antagonist at various concentrations or vehicle control.

-

Add a fluorescently conjugated anti-CD107a antibody to each well.

-

Include protein transport inhibitors (e.g., Monensin) to prevent the re-internalization of CD107a.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Staining: After incubation, wash the cells and stain for NK cell surface markers (e.g., CD3, CD56) and a viability dye.

-

Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, single NK cells (CD3-CD56+) and quantify the percentage of CD107a-positive cells.

Macrophage Polarization Assay

This protocol describes how to assess the effect of a CCR8 antagonist on macrophage polarization.

Caption: Workflow for macrophage polarization analysis.

Detailed Protocol: qPCR for Macrophage Polarization Markers

-

Macrophage Generation: Isolate CD14+ monocytes from PBMCs and culture them with M-CSF (for M2-like) or GM-CSF (for M1-like) for 6-7 days to generate M0 macrophages.

-

Polarization and Treatment:

-

Replace the medium with fresh medium containing polarizing stimuli:

-

M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 18 hours.

-

M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.

-

-

Include parallel conditions where cells are co-treated with the CCR8 antagonist at various concentrations.

-

-

RNA Isolation and cDNA Synthesis: After the polarization period, lyse the cells and isolate total RNA. Synthesize cDNA from the RNA.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers for M1 markers (e.g., NOS2, TNF, CXCL10) and M2 markers (e.g., ARG1, MRC1 (CD206), CCL22).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis: Calculate the relative gene expression of M1 and M2 markers in antagonist-treated cells compared to vehicle-treated controls using the ΔΔCt method.

Conclusion

The therapeutic landscape of CCR8 antagonism is expanding beyond its initial focus on regulatory T cells. Evidence indicates that Th2 cells, NK cells, and macrophages are also cellular targets that may be modulated by these antagonists. A thorough understanding of the dose-dependent effects on these non-Treg populations is essential for predicting the full spectrum of immunological consequences of CCR8-targeted therapies. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate these effects and to further elucidate the multifaceted role of CCR8 in the immune system. As more quantitative data on specific antagonists become available, a clearer picture of their overall impact on anti-tumor immunity and other inflammatory conditions will emerge.

References

- 1. A Gene Expression Analysis of M1 and M2 Polarized Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of CCR8 Inhibitors: A Technical Guide to Intellectual Property and Drug Development

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The C-C chemokine receptor 8 (CCR8) has emerged as a high-potential target in immuno-oncology, primarily due to its selective expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and key experimental methodologies for the discovery and development of novel CCR8 inhibitors. We present a detailed analysis of the competitive landscape, including key players and their therapeutic strategies, alongside a compilation of publicly available quantitative data for various CCR8 inhibitors. Furthermore, this guide offers detailed protocols for essential in vitro and in vivo assays and visualizes the intricate CCR8 signaling pathway and the typical drug discovery workflow using Graphviz diagrams. This document is intended to serve as a vital resource for researchers and drug development professionals navigating the burgeoning field of CCR8-targeted therapies.

Introduction: The Rationale for Targeting CCR8 in Immuno-Oncology

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various immune cells. Among these, regulatory T cells (Tregs) play a critical role in suppressing the host's anti-tumor immune response, thereby promoting tumor growth and metastasis.[1][2] A key challenge in cancer immunotherapy has been to selectively target these tumor-infiltrating Tregs without causing systemic autoimmunity.[2]

Recent research has identified CCR8 as a promising therapeutic target that is highly and selectively expressed on these tumor-resident Tregs, with minimal expression in peripheral blood and normal tissues.[3][4] CCR8, a G protein-coupled receptor (GPCR), binds to several chemokine ligands, most notably CCL1, which is often secreted by tumor cells and other cells within the TME. This CCL1-CCR8 axis is crucial for the recruitment, retention, and suppressive function of Tregs within the tumor. Consequently, inhibiting CCR8 signaling presents a compelling strategy to deplete or functionally impair tumor-infiltrating Tregs, thereby unleashing a potent anti-tumor immune response. Several therapeutic modalities are being explored, including monoclonal antibodies (mAbs) that mediate antibody-dependent cell-mediated cytotoxicity (ADCC) of CCR8-expressing Tregs and small molecule antagonists that block CCR8 signaling.

The Patent Landscape for CCR8 Inhibitors

The intellectual property landscape for CCR8 inhibitors is dynamic and rapidly expanding, with a growing number of patent applications from pharmaceutical and biotechnology companies. The majority of recent filings focus on monoclonal antibodies targeting CCR8 for the treatment of cancer.

Key Players and Their Intellectual Property

Several key players have established significant patent portfolios around CCR8 inhibitors. These include major pharmaceutical companies and specialized biotechnology firms, each with distinct approaches to targeting this receptor.

| Assignee/Company | Patent/Application Number | Title | Therapeutic Modality |

| Bayer AG | US11427640B1 | CCR8 antibodies for therapeutic applications | Monoclonal Antibody |

| Bristol Myers Squibb | WO2023230473A1 | Antibodies that bind to human ccr8 | Monoclonal Antibody |

| Domain Therapeutics | WO2023230473A1 | Antibodies that bind to human ccr8 | Monoclonal Antibody |

| Lanova Medicines Ltd. | AU2021277712B2 | Anti-CCR8 monoclonal antibodies and uses thereof | Monoclonal Antibody |

| ICOS Corporation | WO2007044756A2 | Monoclonal antibodies recognizing human ccr8 | Monoclonal Antibody |

| Takeda Pharmaceutical | US7329755B2 | Ccr8 Inhibitors | Small Molecule |

| AstraZeneca AB | US7329755B2 | Ccr8 Inhibitors | Small Molecule |

Therapeutic Strategies Outlined in Patents

The primary therapeutic strategy outlined in the majority of recent patents is the use of anti-CCR8 monoclonal antibodies to deplete tumor-infiltrating Tregs. Many of these patents describe antibodies with enhanced ADCC activity to effectively eliminate CCR8-positive Tregs. Another key aspect is the development of antibodies that can block the interaction between CCR8 and its ligand CCL1, thereby inhibiting the recruitment and function of Tregs in the TME. Some patents also cover the use of these antibodies in combination with other cancer therapies, such as checkpoint inhibitors.

Beyond monoclonal antibodies, the patent landscape also includes small molecule inhibitors of CCR8. These earlier patents often focus on the role of CCR8 in inflammatory diseases, but the compounds and chemical scaffolds described could have relevance for oncology applications.

Quantitative Data for Novel CCR8 Inhibitors

A growing body of preclinical and clinical data is becoming available for novel CCR8 inhibitors. This section summarizes key quantitative data for both monoclonal antibodies and small molecule inhibitors.

Monoclonal Antibodies

| Antibody | Target | Binding Affinity (Kd) | Functional Activity (EC50/IC50) | Clinical Trial ID |

| BAY3375968 | Human CCR8 | Not specified | ADCC EC50: 0.35 pM | NCT05537740 |

| S-531011 | Human CCR8 | Not specified | Not specified | NCT05101070 |

| RO7502175 | Human CCR8 | Not specified | Not specified | Not specified |

| BMS-986340 | Human CCR8 | Not specified | Not specified | Not specified |

| LM-108 | Human CCR8 | Not specified | Not specified | Not specified |

| SRF114 | Human CCR8 | Not specified | Not specified | Not specified |

| C8Mab-21 | Human CCR8 | 6.5 x 10⁻⁸ M (for CHO/hCCR8 cells) | Not specified | N/A |

Small Molecule Inhibitors

| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) |

| SB-649701 | Human CCR8 | Not specified | pIC50 = 7.7 (Calcium release assay) |

| NS-15 | Human CCR8 | 1.6 nM | IC50 = 2 nM (Calcium release assay) |

| Naphthalene Sulfonamides | Human CCR8 | Not specified | EC50 in low nM range (inverse agonists) |

Key Experimental Protocols for CCR8 Inhibitor Characterization

The development of CCR8 inhibitors relies on a suite of specialized in vitro and in vivo assays to characterize their binding, functional activity, and therapeutic efficacy. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of a test compound for CCR8 by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing CCR8. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1), and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional activity of a CCR8 inhibitor by measuring its ability to block ligand-induced intracellular calcium mobilization.

Methodology:

-

Cell Preparation: Cells endogenously or recombinantly expressing CCR8 are plated in a 96- or 384-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The CCR8 inhibitor is added to the wells at various concentrations and incubated.

-

Ligand Stimulation: A CCR8 agonist (e.g., CCL1) is added to the wells to stimulate calcium release.

-

Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system.

-

Data Analysis: The data are analyzed to determine the IC50 of the inhibitor.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To evaluate the ability of an anti-CCR8 monoclonal antibody to induce the killing of CCR8-expressing target cells by immune effector cells.

Methodology:

-

Target Cell Preparation: CCR8-expressing target cells are seeded in a 96-well plate.

-

Effector Cell Preparation: Natural Killer (NK) cells, typically isolated from peripheral blood mononuclear cells (PBMCs), are used as effector cells.

-

Assay Setup: The target cells are incubated with varying concentrations of the anti-CCR8 antibody. The effector cells are then added to the wells at a specific effector-to-target (E:T) ratio.

-

Incubation: The co-culture is incubated for a period of time to allow for cell killing.

-

Detection of Cell Lysis: Target cell lysis is quantified using various methods, such as measuring the release of lactate dehydrogenase (LDH) or using a fluorescent-based cytotoxicity assay.

-

Data Analysis: The percentage of specific lysis is calculated, and the EC50 of the antibody is determined.

Chemotaxis Assay

Objective: To assess the ability of a CCR8 inhibitor to block the migration of cells towards a CCR8 ligand.

Methodology:

-

Assay Setup: A transwell migration system (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a porous membrane.

-

Chemoattractant Addition: The lower chamber is filled with media containing a CCR8 ligand (e.g., CCL1) as a chemoattractant.

-

Cell Seeding: CCR8-expressing cells, pre-incubated with the inhibitor at different concentrations, are seeded into the upper chamber.

-

Incubation: The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migrated Cells: The non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope or quantified using a fluorescent plate reader after lysing the cells and releasing a fluorescent dye.

-

Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC50.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a CCR8 ligand to induce the recruitment of β-arrestin to the receptor, a key step in GPCR desensitization and signaling.

Methodology:

-

Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The CCR8 receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment.

-

Cell Line: A cell line stably co-expressing the tagged CCR8 and β-arrestin is used.

-

Ligand Stimulation: Upon ligand binding to CCR8, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming a functional enzyme.

-

Detection: A substrate for the enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, and dose-response curves can be generated to determine the EC50 of the ligand.

Visualizing CCR8 Signaling and Drug Discovery Workflows

CCR8 Signaling Pathway

The binding of chemokine ligands such as CCL1 to CCR8 initiates a cascade of intracellular signaling events. As a GPCR, CCR8 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of CCR8 also leads to the mobilization of intracellular calcium and the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.

Caption: CCR8 Signaling Pathway.

Experimental Workflow for CCR8 Inhibitor Discovery

The discovery and development of a novel CCR8 inhibitor follows a structured workflow, from initial target validation to preclinical characterization. This process involves a series of in vitro and in vivo studies to identify and optimize lead candidates with the desired pharmacological properties.

Caption: CCR8 Inhibitor Discovery Workflow.

Conclusion and Future Directions

The selective expression of CCR8 on tumor-infiltrating Tregs has positioned it as a highly attractive target for the next generation of immuno-oncology therapies. The patent landscape is rapidly evolving, with a strong focus on monoclonal antibodies designed to deplete these immunosuppressive cells. The availability of robust in vitro and in vivo assays is critical for the successful development of these novel inhibitors. As more candidates progress through clinical trials, the therapeutic potential of targeting CCR8, both as a monotherapy and in combination with other anti-cancer agents, will become clearer. Future research will likely focus on refining targeting strategies, exploring novel therapeutic modalities, and identifying biomarkers to select patients most likely to respond to CCR8-directed therapies. This in-depth technical guide provides a solid foundation for researchers and drug developers to navigate this exciting and promising field.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of a CCR8 Antagonist in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in the field of immuno-oncology. CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[1][2] Antagonism of CCR8 is being investigated as a strategy to deplete or inhibit the function of these immunosuppressive Tregs within the tumor microenvironment (TME), thereby enhancing anti-tumor immunity.[3] This document provides a detailed protocol for the in vivo administration of a representative small molecule CCR8 antagonist, referred to herein as "Compound 3," in mouse models of cancer. The protocol is based on established methodologies for the in vivo use of small molecule antagonists and data from preclinical studies of various CCR8 inhibitors.[3][4]

CCR8 Signaling Pathway

CCR8 is a G protein-coupled receptor (GPCR) that is activated by its primary ligand, CCL1. The binding of CCL1 to CCR8 on Tregs in the tumor microenvironment is thought to promote their migration and enhance their immunosuppressive functions. The signaling cascade involves G-protein coupling, leading to downstream effects such as calcium mobilization and chemotaxis. By blocking this interaction, a CCR8 antagonist can inhibit the recruitment and function of Tregs within the tumor, potentially leading to an enhanced anti-tumor immune response.

Caption: CCR8 signaling is initiated by CCL1 binding, leading to immunosuppression.

Experimental Protocols

This protocol outlines the in vivo administration of a representative CCR8 antagonist, "Compound 3," in a syngeneic mouse tumor model.

1. Materials and Reagents

-

CCR8 Antagonist (Compound 3): Synthesized and purified small molecule.

-

Vehicle Solution: Dependent on the solubility of Compound 3. Common vehicles include:

-

Sterile 0.9% saline

-

Phosphate-buffered saline (PBS)

-

A solution of 5% DMSO, 40% PEG300, and 55% sterile water.

-

-

Animal Model: Syngeneic tumor-bearing mice (e.g., C57BL/6 mice with B16 melanoma or BALB/c mice with CT26 colon carcinoma).

-

Anesthetics: (Optional, depending on administration route) Isoflurane, ketamine/xylazine.

-

Dosing Equipment:

-

Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous or intraperitoneal injection).

-

Oral gavage needles (for oral administration).

-

-

Calipers: For tumor measurement.

2. Preparation of Dosing Solution

-